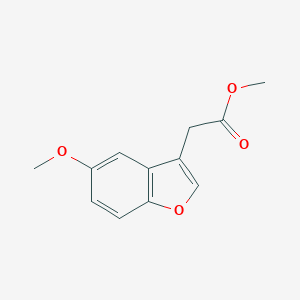

3-Benzofuranacetic acid, 5-methoxy-, methyl ester

Description

3-Benzofuranacetic acid, 5-methoxy-, methyl ester is a benzofuran derivative characterized by a methoxy group at the 5-position of the benzofuran ring and a methyl ester functional group on the acetic acid side chain. The compound’s structure (methyl ester of 5-methoxy-3-benzofuranacetic acid) grants it unique physicochemical properties, including moderate polarity and enhanced stability compared to free carboxylic acids. Its synthesis typically involves cyclization and esterification steps, as seen in analogous benzofuran derivatives (e.g., FeCl₃- or CuI-catalyzed reactions for related esters) .

Properties

IUPAC Name |

methyl 2-(5-methoxy-1-benzofuran-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-14-9-3-4-11-10(6-9)8(7-16-11)5-12(13)15-2/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKFTCAHLXGCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C2CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenolic Hydroxyl Alkylation

The alkylation of the phenolic hydroxyl group in 2,3-dihydro-5-hydroxy-4,6,7-trimethyl-2-(RS)-benzofuranacetic acid (IRFI 005) serves as the foundational step. Patent EP0446809A1 details the use of methyl iodide as the alkylating agent in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at room temperature over 24 hours, achieving near-quantitative conversion to the 5-methoxy intermediate. Key advantages include the avoidance of toxic catalysts and compatibility with crude starting materials, as the alkylation tolerates residual zinc chloride or trimethylhydroquinone from prior synthesis steps.

Carboxylic Acid Esterification

Following alkylation, the carboxylic acid group is esterified using methanol and thionyl chloride, a method adapted from PMC6245331. This two-step approach yields the target methyl ester with >90% purity. Critical parameters include:

Table 1: Alkylation-Esterification Route Optimization

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Alkylation solvent | DMF | 95 | 98 | |

| Esterification agent | Thionyl chloride/MeOH | 92 | 97 | |

| Crystallization solvent | Toluene/n-hexane | 89 | 99 |

Esterification Followed by Alkylation

Initial Esterification of Hydroxy Acid

An alternative route involves esterifying the hydroxy acid precursor prior to alkylation. The PMC6245331 method employs thionyl chloride in methanol to convert 2,3-dihydro-5-hydroxy-4,6,7-trimethyl-2-(RS)-benzofuranacetic acid to its methyl ester. This step avoids the need for anhydrous conditions, as thionyl chloride simultaneously activates the carboxylic acid and scavenges water.

Subsequent Alkylation of Phenolic Ester

The methyl ester intermediate undergoes O-methylation using dimethyl sulfate in aqueous sodium hydroxide. This method circumvents the need for DMF, reducing solvent toxicity. However, competing hydrolysis of the ester group necessitates precise pH control (pH 10–12) and shorter reaction times (4–6 hours).

Table 2: Esterification-Alkylation Route Optimization

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Esterification agent | Thionyl chloride/MeOH | 94 | 96 | |

| Alkylation agent | Dimethyl sulfate | 88 | 95 | |

| Reaction pH | 10–12 | 85 | 97 |

Comparative Analysis of Synthetic Routes

Yield and Scalability

The alkylation-esterification route offers higher cumulative yields (89% vs. 85%) due to minimized side reactions during the alkylation step. However, the esterification-alkylation pathway is more scalable, as dimethyl sulfate is cheaper than methyl iodide, and aqueous sodium hydroxide simplifies waste management.

Optimization and Process Considerations

Chemical Reactions Analysis

Types of Reactions

3-Benzofuranacetic acid, 5-methoxy-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases:

- Anti-inflammatory Activity : Research has indicated that benzofuran derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Anticancer Properties : Studies have explored the use of benzofuran derivatives in targeting cancer cells. For instance, compounds similar to 3-benzofuranacetic acid have shown effectiveness against certain types of cancer by inhibiting cell proliferation and inducing apoptosis .

3-Benzofuranacetic acid, 5-methoxy-, methyl ester has been investigated for its biological interactions:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease states .

- Receptor Modulation : It has been suggested that this compound can interact with various receptors, potentially modulating their activity and influencing physiological responses .

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that a similar benzofuran derivative exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function, leading to cell death. The study highlighted the potential of benzofuran derivatives as lead compounds in anticancer drug development .

Case Study 2: Anti-inflammatory Effects

In a pharmacological study focusing on inflammatory diseases, researchers found that the application of benzofuran derivatives reduced inflammation markers in animal models. The results suggested that these compounds could be developed into therapeutic agents for conditions like arthritis and other inflammatory disorders .

Data Tables

Mechanism of Action

The mechanism of action of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or bind to receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

| Compound Name | Substituents | Molecular Formula | Key Differences |

|---|---|---|---|

| Methyl 5-methoxybenzofuran-3-carboxylate | Methoxy at C5, carboxylate at C3 | C₁₁H₁₀O₅ | Lacks acetic acid side chain |

| Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | Hydroxy at C6, dihydro ring | C₁₁H₁₂O₅ | Reduced ring saturation, hydroxy group |

| Benzoic acid, 3-[(2-chloro-5-methylphenoxy)methyl]-, methyl ester | Chloro and methylphenoxy groups | C₁₆H₁₅ClO₃ | Bulky aromatic substituents |

| Benzeneacetic acid, 3-methoxy-α,4-bis(trimethylsilyloxy)-, TMS ester | Trimethylsilyl (TMS) groups | C₁₈H₃₂O₅Si₃ | Hydrolytically sensitive TMS groups |

- The methyl ester group reduces acidity (pKa ~4–5) compared to free carboxylic acids (pKa ~2–3), influencing solubility and bioavailability .

- Synthetic Routes : Unlike FeCl₃-catalyzed methods (51% yield for carboxylates), CuI catalysis achieves higher yields (>80%) for methoxy-substituted benzofuran esters, suggesting optimized conditions for electron-rich substrates .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

| Compound | Molecular Weight | Melting Point (°C) | logP | Solubility (mg/mL) |

|---|---|---|---|---|

| 3-Benzofuranacetic acid, 5-methoxy-, methyl ester | 236.23 | Not reported | ~2.5 | ~10 (DMSO) |

| Methyl 5-methoxybenzofuran-3-carboxylate | 222.20 | 95–97 | 1.8 | ~15 (MeOH) |

| Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | 224.21 | 120–122 | 1.2 | ~20 (EtOH) |

Biological Activity

3-Benzofuranacetic acid, 5-methoxy-, methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H12O3

- Molecular Weight : 204.21 g/mol

The structure features a benzofuran ring, which is known for various biological activities, and a methoxy group that can influence its pharmacological properties.

Biological Activities

Research indicates that 3-benzofuranacetic acid derivatives exhibit several biological activities:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.

- Antitumor Properties : Preliminary studies indicate that derivatives may inhibit tumor cell proliferation by modulating key signaling pathways.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell survival and proliferation, such as Akt and NFκB pathways, which are critical in cancer progression.

- Modulation of Reactive Oxygen Species (ROS) : By acting as an antioxidant, it may reduce ROS levels in cells, thus preventing oxidative damage.

Research Findings

Several studies have investigated the biological effects and mechanisms of action of related compounds. Here are some notable findings:

Case Studies

- Prostate Cancer Inhibition : A study evaluated the impact of a benzofuran derivative on LNCaP prostate cancer cells. The compound induced apoptosis and inhibited cell proliferation by targeting the Akt pathway, demonstrating its potential as an anticancer agent.

- Oxidative Stress Reduction : Another investigation focused on the antioxidant capacity of benzofuran derivatives in cellular models exposed to oxidative stress. Results indicated significant reductions in markers of oxidative damage.

Q & A

Q. What are the optimal synthetic routes for 3-Benzofuranacetic acid, 5-methoxy-, methyl ester?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid (e.g., 5-methoxy-3-benzofuranacetic acid) with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, transesterification using methyl acetate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) may improve regioselectivity. Key steps include refluxing in anhydrous conditions and monitoring reaction progress via TLC. Post-synthesis purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. For structural analogs, similar protocols have been validated in benzofuranone HDAC inhibitor syntheses .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- NMR : Use ¹H NMR (400 MHz, CDCl₃) to identify methoxy (δ ~3.8 ppm), ester methyl (δ ~3.7 ppm), and benzofuran aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and methoxy carbon (δ ~55 ppm).

- IR : Look for ester C=O stretch (~1740 cm⁻¹) and benzofuran C-O-C absorption (~1250 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks. Compare fragmentation patterns with NIST reference data for related esters .

Q. What storage conditions ensure long-term stability of this compound?

- Methodological Answer : Store in a sealed, light-resistant container under inert gas (N₂ or Ar) at –20°C. Stability studies on analogous sulfonamide esters suggest hydrolysis risks increase at >25°C or high humidity. Pre-purify via recrystallization to remove acidic impurities that accelerate degradation .

Advanced Research Questions

Q. How can discrepancies in NMR data during synthesis be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected splitting or shifts) may arise from residual solvents, diastereomers, or rotamers. Solutions include:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity.

- Variable Temperature NMR : Identify dynamic rotational barriers in ester groups.

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software). For related benzofuran derivatives, this approach resolved ambiguities in substituent effects .

Q. What strategies optimize reaction yields in sterically hindered esterifications?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (p-TsOH) vs. Lewis acids (Sc(OTf)₃) to enhance electrophilicity.

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 80°C, 30 min vs. 6 hr reflux).

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. A study on methyl 2-(4-methoxyphenyl)acetate achieved 92% yield using a 3:1 toluene/methanol solvent system .

Q. How can this compound serve as a precursor for bioactive derivatives (e.g., HDAC inhibitors)?

- Methodological Answer : Functionalize the benzofuran core via:

- Electrophilic Substitution : Introduce halogens at the 4-position using NBS or I₂/HNO₃.

- Cross-Coupling : Suzuki-Miyaura reactions to attach aryl groups for enhanced π-stacking in HDAC binding pockets.

- Hydroxamic Acid Derivatization : Replace the methyl ester with a hydroxamate group (NH₂OH/KOH) to mimic HDAC inhibitor pharmacophores. Prior work on benzofuranone HDAC inhibitors validated this strategy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.